2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned is a complex amine with a benzyl group and an ethyl group attached to the nitrogen atom.
Synthesis Analysis
The synthesis of amines can be achieved through several methods. One common method is the reaction of a primary amine with a haloalkane . Another method is the reduction of nitriles, which are organic compounds that have a −C≡N functional group .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions and their products would depend on the specific structure of the amine and the conditions of the reaction.Physical and Chemical Properties Analysis
Amines generally have a fishy odor. They can form hydrogen bonds and thus have higher boiling points than hydrocarbons of similar molar mass . The specific physical and chemical properties of a particular amine would depend on its structure.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQPZMKWHFWLKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166933 | |
Record name | Ethanone, 2-amino-1-[3-[ethyl(phenylmethyl)amino]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353944-86-1 | |
Record name | Ethanone, 2-amino-1-[3-[ethyl(phenylmethyl)amino]-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-amino-1-[3-[ethyl(phenylmethyl)amino]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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